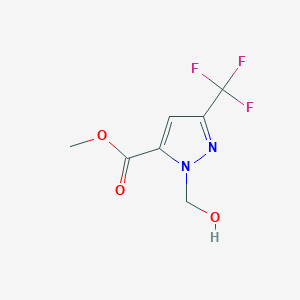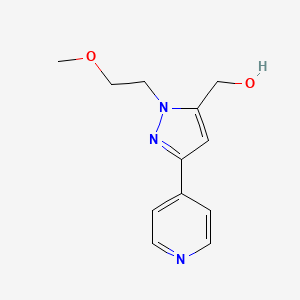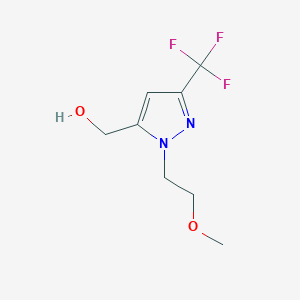![molecular formula C12H12N4 B1480860 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-34-8](/img/structure/B1480860.png)
1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazole, which has two nitrogen atoms and aromatic character, provides diverse functionality and stereochemical complexity in a five-membered ring structure .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Anticancer Activity
Imidazole derivatives, like 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole, have been studied for their potential as anticancer agents. The structural similarity to compounds that inhibit topoisomerase II alpha, a crucial enzyme for DNA replication and cell division, suggests that they could be effective in stopping the proliferation of cancer cells .
Antimicrobial Properties
The imidazole ring is known for its antimicrobial activity. This compound, with its imidazole core, may exhibit bactericidal properties against a range of pathogens, offering a new avenue for the development of antibiotics, especially in the face of increasing antibiotic resistance .
Antitubercular Potential
Compounds similar to 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole have shown potent activity against Mycobacterium tuberculosis. This suggests that it could be a candidate for the development of new antitubercular drugs, which is crucial given the global health challenge posed by tuberculosis .
Antiviral Applications
The imidazole moiety is a part of several antiviral drugs. Given the broad range of chemical and biological properties of imidazole derivatives, this compound could be explored for its efficacy against various viral infections .
Anti-inflammatory and Analgesic Effects
Imidazole compounds are known to possess anti-inflammatory and analgesic properties. Research into the specific applications of 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole could lead to new treatments for chronic inflammation and pain management .
Antileishmanial and Antimalarial Activities
Studies have indicated that pyrazole-bearing compounds exhibit significant antileishmanial and antimalarial activities. This compound’s structure, which includes both pyrazole and imidazole rings, might contribute to its potential as a treatment for these parasitic diseases .
Mechanism of Action
Target of Action
The primary targets of 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
1-Ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole interacts with its targets by inhibiting their growth and proliferation . The compound’s interaction with these targets results in significant antileishmanial and antimalarial activities .
Biochemical Pathways
The biochemical pathways affected by 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole are those involved in the life cycles of Leishmania and Plasmodium . The compound interferes with these pathways, leading to the suppression of the organisms and their downstream effects .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole’s action include the inhibition of the growth and proliferation of Leishmania and Plasmodium . This leads to a reduction in the severity of leishmaniasis and malaria .
Action Environment
Future Directions
The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .
properties
IUPAC Name |
1-ethyl-6-pyridin-3-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-15-6-7-16-12(15)8-11(14-16)10-4-3-5-13-9-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIDXGSBMQGLII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















